molecular formula C11H8ClN3 B3358735 Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- CAS No. 81810-10-8

Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl-

Cat. No. B3358735
CAS RN: 81810-10-8
M. Wt: 217.65 g/mol
InChI Key: IUBBBEVWKWBZBN-UHFFFAOYSA-N
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Description

Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- (abbreviated as CMI) is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and proliferation. Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of various cell lines. In vivo studies have shown that Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- can reduce tumor growth in mice and decrease the levels of inflammatory cytokines in rats. Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- in lab experiments is its versatility. Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- can be easily synthesized and modified to produce derivatives with different properties. Additionally, Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- has a relatively low toxicity profile, making it a safe and effective compound for use in lab experiments. However, one of the limitations of using Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl-. One area of research is the development of new derivatives of Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- with enhanced properties, such as increased solubility or improved bioavailability. Another area of research is the investigation of the mechanism of action of Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- and its derivatives, which could lead to the development of new drugs for the treatment of various diseases. Finally, the use of Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- as a fluorescent probe for environmental monitoring could be further explored.

Scientific Research Applications

Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In materials science, Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- has been used as a building block for the synthesis of novel organic materials with potential applications in electronic and optical devices. In environmental science, Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl- has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water.

properties

IUPAC Name

6-chloro-4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-7-6-8(12)10-11(13-7)15-5-3-2-4-9(15)14-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBBBEVWKWBZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231387
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl-

CAS RN

81810-10-8
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081810108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyrido(1,2-a:3',2'-d)imidazole, 4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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